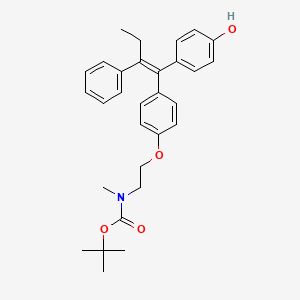

N-Boc-N-desmethyl-4-hydroxy Tamoxifen (E/Z Mixture)

Vue d'ensemble

Description

N-Boc-N-desmethyl-4-hydroxy Tamoxifen (E/Z Mixture) is a synthetic compound derived from Tamoxifen, a widely used anti-estrogen drug. It is a mixture of two enantiomers, the E and Z forms, which exhibit different biological activities. This compound has been studied extensively as a potential therapeutic agent for treating a variety of diseases, including breast cancer, prostate cancer, and endometriosis. It has also been investigated for its potential use in laboratory experiments.

Applications De Recherche Scientifique

Metabolic Pathways and Cytochrome P450 Involvement N-Boc-N-desmethyl-4-hydroxy Tamoxifen is a significant metabolite of Tamoxifen, with studies highlighting its role in metabolic pathways, particularly those involving cytochrome P450 enzymes. It's been observed that the metabolism of Tamoxifen to form N-desmethyl-Tamoxifen and further to 4-hydroxy-N-desmethyl Tamoxifen (endoxifen) is catalyzed by CYP3A4/5 and CYP2D6 respectively. The variable activity of these enzymes due to genetic polymorphisms or drug interactions can significantly impact the therapeutic effectiveness of Tamoxifen ((Desta et al., 2004), (Watanabe et al., 2015)).

Pharmacological Effects in Cancer Treatment Endoxifen, the primary metabolite of N-Boc-N-desmethyl-4-hydroxy Tamoxifen, has been identified as a potent anti-estrogenic agent in breast cancer cells. Its role in cancer treatment is underscored by its ability to decrease estrogen-induced progesterone receptor (PR) mRNA expression in estrogen receptor-positive human breast cancer cell lines. This highlights its significance as a key player in the anti-estrogenic action of Tamoxifen (Lim et al., 2005)).

Influence of Drug Interactions and Genetic Variability The efficacy of Tamoxifen is influenced by the concentrations of its metabolites, including 4-hydroxy-N-desmethyl-Tamoxifen. Drug interactions, particularly with selective serotonin reuptake inhibitors (SSRIs), can inhibit the metabolism of Tamoxifen, leading to altered plasma concentrations of its active metabolites. Studies also suggest that the genetic variability of enzymes like CYP2D6 can significantly affect the plasma concentration of endoxifen, indicating the need to consider both genetic polymorphisms and drug interactions in patients treated with Tamoxifen (Stearns et al., 2003)).

Metabolite Profiling and Toxicity Assessment Research has also delved into the transformation of Tamoxifen and its metabolites during processes like water chlorination, identifying several chlorinated byproducts. These studies are crucial for understanding the environmental impact and potential toxicity of these compounds, especially their acute aquatic toxicity, which was found to be significantly higher than the parent compounds (Negreira et al., 2015)).

Mécanisme D'action

Target of Action

The primary target of N-Boc-N-desmethyl-4-hydroxy Tamoxifen, also known as tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .

Mode of Action

N-Boc-N-desmethyl-4-hydroxy Tamoxifen acts as an antagonist of the estrogen receptor . It binds to the ER, blocking the binding of estrogen, and thereby inhibiting the estrogen-dependent cell growth and proliferation of ER-positive mammary tumors .

Biochemical Pathways

The compound’s action affects the estrogen signaling pathway . By blocking the ER, it prevents the activation of this pathway by estrogen. This leads to a decrease in the proliferation of breast cancer cells and can induce apoptosis .

Pharmacokinetics

It is known that tamoxifen, the parent drug of n-boc-n-desmethyl-4-hydroxy tamoxifen, is extensively metabolized in the body to form active metabolites, including n-boc-n-desmethyl-4-hydroxy tamoxifen . These metabolites have higher exposure than the parent drug in the serum .

Result of Action

The molecular and cellular effects of N-Boc-N-desmethyl-4-hydroxy Tamoxifen’s action include the inhibition of estrogen-dependent cell growth and the induction of apoptosis in breast cancer cells . This can lead to a reduction in the size of breast tumors and potentially to the elimination of cancer cells .

Action Environment

Factors such as the patient’s metabolic rate, the presence of other medications, and individual genetic variations in drug metabolism could potentially influence the effectiveness of the compound .

Propriétés

IUPAC Name |

tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOIZUSUOKWFEH-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)